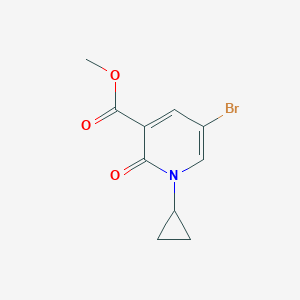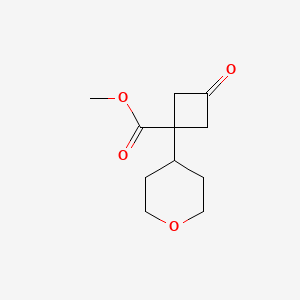
2,4-difluoro-5-(methoxycarbonyl)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6F2O4 It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms at the 2 and 4 positions and a methoxycarbonyl group at the 5 position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification or transesterification reactions using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Reduction: Alcohols or aldehydes.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity through competitive or non-competitive inhibition. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
5-Methoxycarbonylbenzoic acid: Lacks the fluorine atoms, which may reduce its binding affinity in biochemical applications.
2,4-Difluoro-5-methylbenzoic acid: Contains a methyl group instead of a methoxycarbonyl group, affecting its reactivity and solubility.
Uniqueness
2,4-Difluoro-5-(methoxycarbonyl)benzoic acid is unique due to the combination of fluorine atoms and a methoxycarbonyl group, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
2,4-difluoro-5-methoxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c1-15-9(14)5-2-4(8(12)13)6(10)3-7(5)11/h2-3H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUMDXXWXYSPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)






![2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid](/img/structure/B6602006.png)

![methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6602010.png)


![tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride](/img/structure/B6602041.png)
